molecular formula C7H3F3N2OS B578069 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole CAS No. 1215206-36-2

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B578069
CAS No.: 1215206-36-2
M. Wt: 220.169
InChI Key: PMFZQWARKYEPDS-UHFFFAOYSA-N
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Description

  • Purpose : BTZ has been studied for various applications, including photovoltaics, fluorescent sensors, and visible-light organophotocatalysis .


Synthesis Analysis

The synthesis of BTZ involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. These methods may include condensation reactions, cyclization, and functional group transformations. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of BTZ is crucial for understanding its properties and reactivity. It is essential to examine bond angles, bond lengths, and the arrangement of atoms within the heterocyclic ring. Computational studies and spectroscopic techniques provide insights into its three-dimensional structure .


Chemical Reactions Analysis

  • Photocatalysis : Investigate its role as a visible-light organophotocatalyst, as mentioned in recent research .


Physical and Chemical Properties Analysis

  • Stability : Consider its stability under different conditions .

Scientific Research Applications

Design and Synthesis for Anticancer Activity

Benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, including structures similar to 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole, have been explored for their potent pharmacological activities, particularly in anticancer research. A study reports the design and synthesis of new series of boron-based benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia, marking a novel approach in the development of hypoxia-targeted therapies (Das, Shareef, & Das, 2023).

Electrochemical and Optical Properties for Organic Electronics

The electrochemical and optical properties of benzo[c][1,2,5]thiadiazole-containing copolymers have been studied, highlighting their potential as processable materials for organic electronics. Research focusing on the solubility and electronic properties of such copolymers demonstrates their applicability in creating blue electrochromic polymers and devices with variable transparency and coloration, suggesting a promising avenue for the development of advanced electrochromic systems (Karakus et al., 2012).

Semiconducting Polymers for Optoelectronic Applications

Benzo[c][1,2,5]thiadiazole derivatives have been incorporated into semiconducting polymers for various optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics. The implementation of isomers and fluorinated units within these polymers has been shown to enhance device performance, offering high hole mobilities and power conversion efficiencies. This area of research underscores the versatility of benzo[c][1,2,5]thiadiazole derivatives in tailoring the properties of organic semiconductors for high-performance optoelectronic devices (Chen et al., 2016).

Role in Metal-Catalyzed C-H Bond Functionalization

N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a compound structurally related to this compound, has been synthesized for its potential role in metal-catalyzed C-H bond functionalization reactions. The compound’s structural motif, featuring an N,N-bidentate directing group, is highlighted for its suitability in facilitating these reactions, indicating its importance in synthetic chemistry and material science (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Safety and Hazards

  • Environmental Impact : Assess its impact on the environment .

Properties

IUPAC Name

5-(trifluoromethoxy)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)13-4-1-2-5-6(3-4)12-14-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFZQWARKYEPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681987
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-36-2
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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